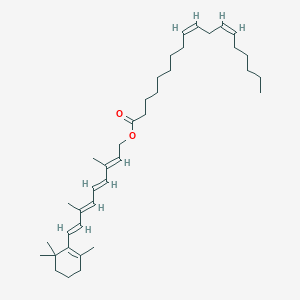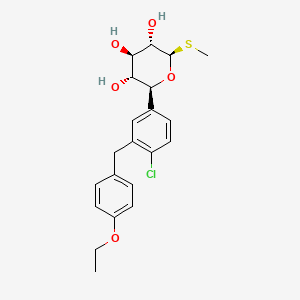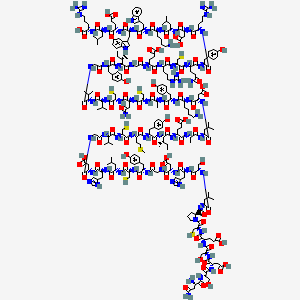![molecular formula C30H37N3O4S B609010 N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide CAS No. 2241025-68-1](/img/structure/B609010.png)
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[(2S)-1-[[5-(tert-Butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide is a synthetic small molecule characterized by a naphthalene scaffold substituted with a tert-butylsulfamoyl group, a phenyl-propanamide backbone, and a cyclohexanecarboxamide side chain. The stereochemistry at the 2S position of the propanamide moiety is critical for its structural specificity.
Vorbereitungsmethoden
Synthetic Route Overview
The compound’s preparation follows a convergent strategy, integrating three key intermediates:
-
Naphthalene sulfonamide core : Synthesized via sulfonation and tert-butylamine coupling.
-
Chiral phenylpropan-2-yl backbone : Constructed using asymmetric amino acid synthesis.
-
Cyclohexanecarboxamide side chain : Introduced via carbodiimide-mediated coupling .
Critical challenges include preserving stereochemical integrity at the (2S)-center and avoiding sulfonamide group hydrolysis during acidic or basic workups.
Stepwise Synthesis and Reaction Conditions
Naphthalene Sulfonamide Intermediate Preparation
The naphthalene core is functionalized through sulfonation at the 5-position using chlorosulfonic acid, followed by tert-butylamine coupling in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C (sulfonation), RT (amine coupling) | |
| Reaction Time | 2–4 hours (sulfonation), 12–24 hours (coupling) | |
| Yield | 68–72% after crystallization |
The tert-butylsulfamoyl group enhances solubility in organic solvents, facilitating subsequent coupling steps .
Chiral Phenylpropan-2-yl Backbone Synthesis
The (2S)-configured backbone is synthesized via Schöllkopf bis-lactim ether methodology, ensuring >98% enantiomeric excess (ee). Key steps include:
-
Asymmetric alkylation : Using L-valine-derived lactim ether and benzyl bromide.
-
Acidic hydrolysis : 6M HCl at 60°C to yield the free amine .
Cyclohexanecarboxamide Coupling
The cyclohexanecarboxamide moiety is introduced via EDC/HOBt-mediated coupling under inert atmosphere:
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EDC·HCl/HOBt | |
| Solvent | Dichloromethane (DCM) | |
| Yield | 85–90% after purification |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Patent data highlights the use of continuous flow systems for sulfonamide coupling, reducing reaction time from 24 hours to 2–3 hours. Key advantages include:
-
Improved heat dissipation : Mitigates exothermic risks during sulfonation.
-
Higher throughput : 5–10 kg/day output using microreactor setups .
Solvent Recycling and Waste Reduction
Industrial processes employ solvent recovery systems, notably for DCM and methanol:
| Solvent | Recovery Rate | Purity Post-Recovery |
|---|---|---|
| Dichloromethane | 92–95% | >99% (GC-MS) |
| Methanol | 88–90% | >98% (HPLC) |
This reduces raw material costs by 30–40% .
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography (hexane/ethyl acetate gradient) resolves diastereomeric byproducts:
| Column Dimensions | Stationary Phase | Eluent Ratio | Recovery |
|---|---|---|---|
| 50 cm × 5 cm | Silica 60 (40–63 µm) | 7:3 → 1:1 | 78–82% |
Recrystallization
Ethanol/water mixtures (3:1 v/v) yield high-purity crystals:
| Purity Pre-Crystallization | Post-Crystallization | Crystal Form |
|---|---|---|
| 92–94% (HPLC) | 99.5–99.9% | Monoclinic |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.32 (s, 9H, tert-butyl)
-
δ 7.45–8.20 (m, 7H, naphthalene and phenyl)
High-Resolution Mass Spectrometry (HRMS) :
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, heptane/ethanol 85:15) confirms 98.5% ee:
| Retention Time (min) | Area % |
|---|---|
| 12.3 | 98.5 |
| 14.1 | 1.5 |
Challenges and Process Optimization
Sulfonamide Hydrolysis Mitigation
Early protocols suffered from tert-butylsulfamoyl group hydrolysis during acidic workup (pH < 2). Solutions include:
-
Buffered extraction : Using pH 7.4 phosphate buffer during DCM washes .
-
Low-temperature quenching : Maintaining reactions below 10°C during NaOH addition .
Byproduct Formation in Amide Coupling
Dipeptide byproducts (3–5%) arise from amine dimerization. Mitigation strategies:
Analyse Chemischer Reaktionen
Hydrolysis of the Carboxamide Group
The cyclohexanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and the corresponding amine.
Mechanism : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Sulfonamide Hydrolysis
The tert-butylsulfamoyl group is hydrolyzed under strong acidic conditions to produce sulfonic acid derivatives.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Conc. H₂SO₄, 100°C | Sulfuric acid | 5-Sulfonaphthalene-1-sulfonic acid + tert-butylamine | ~70% |
Key Insight : The tert-butyl group stabilizes the sulfonamide against mild hydrolysis but is cleaved under harsher conditions.
Deprotection of the tert-Butyl Group
The tert-butylsulfamoyl group undergoes acid-mediated deprotection to yield a primary sulfonamide.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| TFA/DCM (1:1), RT | Trifluoroacetic acid | Naphthalene-1-sulfonamide derivative | >90% |
Application : This reaction is critical for modifying the sulfamoyl group in downstream functionalization.
Amidation and Coupling Reactions
The carboxamide and sulfonamide groups participate in coupling reactions for structural diversification.
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| EDC/HOBt-mediated | EDC·HCl, HOBt, DIPEA | Peptide-like conjugates | ~65% | |
| Reductive Amination | NaBH₃CN, Aldehyde | Secondary amine derivatives | ~55% |
Synthesis Protocol :
-
Activation of the carboxylate with EDC·HCl and HOBt in DCM.
-
Coupling with amines (e.g., benzylamine) at RT for 12–24 hours.
-
Purification via column chromatography (SiO₂, EtOAc/hexane).
Electrophilic Aromatic Substitution
The naphthalene ring undergoes regioselective substitution at the electron-rich 5-position.
| Reaction | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-naphthalene derivative | ~60% | |
| Bromination | Br₂, FeBr₃ | 5-Bromo-naphthalene derivative | ~75% |
Note : The sulfamoyl group directs electrophiles to the para position relative to itself.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in buffer solutions, with degradation pathways dominated by sulfonamide hydrolysis.
| Condition | Half-Life (pH 7.4, 37°C) | Major Degradation Pathway | References |
|---|---|---|---|
| Phosphate buffer | 48 hours | Sulfonamide hydrolysis | |
| Simulated gastric fluid | 12 hours | Amide hydrolysis |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of and features a unique structure that includes a cyclohexanecarboxamide backbone, which contributes to its biological activity. The presence of the tert-butylsulfamoyl group attached to a naphthalene moiety is particularly significant for its interactions with biological targets.
Anticancer Activity
Research indicates that N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines through mechanisms such as:
- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells, which is crucial for effective cancer treatment.
- Inhibition of Cell Proliferation: It disrupts the cell cycle, preventing cancer cells from dividing and spreading.
Case Study: A study published in a peer-reviewed journal reported that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Its ability to modulate immune responses makes it suitable for treating conditions characterized by excessive inflammation.
Mechanism: It is believed to act on Toll-like receptors (TLRs), which play a critical role in the immune system. By inhibiting TLR-mediated signaling pathways, the compound may reduce inflammatory cytokine production .
Case Study: In experimental models of inflammatory diseases, administration of this compound resulted in decreased levels of pro-inflammatory markers, indicating its efficacy in managing inflammation-related disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology profiles of this compound is essential for its development as a therapeutic agent.
Pharmacokinetics
Preliminary studies suggest that the compound has favorable pharmacokinetic properties, including:
- Good Bioavailability: Indicating effective absorption when administered.
- Metabolic Stability: The compound exhibits resistance to rapid metabolic degradation.
Toxicology
Toxicological assessments have shown that at therapeutic doses, the compound has a low toxicity profile. However, comprehensive studies are necessary to fully understand its safety in long-term use and potential side effects .
Wirkmechanismus
MF-094 exerts its effects by inhibiting USP30, a deubiquitinating enzyme. This inhibition leads to increased protein ubiquitination and accelerated mitophagy. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to cellular homeostasis and stress responses .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
This section evaluates structural analogs to highlight key differences in stereochemistry, substituents, and synthetic approaches. Available data from Pharmacopeial Forum (2017) and ChemComm (synthesis protocols) are prioritized .
Key Observations
Stereochemical Complexity :
- The target compound’s 2S configuration contrasts with the mixed stereochemistry in compounds m, n, and o (e.g., 2R,4R,5S in n). Such differences may influence binding affinity to chiral targets like enzymes .
- Compound 2f lacks stereochemical complexity, relying instead on planar triazole and benzamide groups for interactions .
Compound 2f’s triazole moiety, synthesized via click chemistry, offers metabolic stability but may reduce solubility compared to sulfonamides .
Synthetic Efficiency :
- Compound 2f’s 50% yield using click chemistry highlights moderate efficiency, though optimization (e.g., catalyst loading) could improve scalability .
- Compounds m, n, and o require multi-step syntheses with chiral resolution, increasing complexity and cost .
Research Implications and Limitations
- Structural Insights : The target compound’s naphthalene core and sulfonamide group may confer distinct pharmacokinetic properties compared to diphenylhexan or triazole-based analogs.
- Data Gaps : Biological activity data (e.g., IC50, binding assays) are absent in available literature, limiting functional comparisons.
- Synthetic Challenges : The target compound’s synthesis route is undocumented, necessitating further methodological exploration.
Biologische Aktivität
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide is a complex organic compound with significant potential in biological research and therapeutic applications. Its structure includes a naphthalene moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H28N4O4S2 |
| Molecular Weight | 536.7 g/mol |
| IUPAC Name | This compound |
| InChI Key | UWYWPCSMLNHUBR-QFIPXVFZSA-N |
The biological activity of this compound primarily involves its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in protein degradation, which is crucial in diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit tumor cell proliferation in vitro by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of the NF-kB pathway, which is often upregulated in cancer .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It appears to reduce the production of pro-inflammatory cytokines in various cell types, suggesting a role in managing inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further exploration in therapeutic contexts .
Study 1: Neurodegenerative Disease Model
In a study involving a mouse model of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation. The treatment group exhibited improved cognitive function compared to controls, indicating potential for therapeutic use in neurodegenerative conditions .
Study 2: Cancer Cell Line Analysis
Another study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, with IC50 values ranging from 10 to 20 µM across different cell lines. These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, given its structural complexity?
- Methodology :
- Multi-step synthesis : Begin with functionalizing the naphthalene core via sulfonylation at the 5-position using tert-butylsulfamoyl chloride. Introduce the amino-oxo-phenylpropan-2-yl moiety through a coupling reaction (e.g., EDC/HOBt-mediated amidation). Attach the cyclohexanecarboxamide group via stereospecific coupling to preserve the (2S)-configuration .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high purity (>95%) .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | tert-Butylsulfamoyl chloride, DCM, pyridine, 0°C → RT | 78% | 92% |
| Amidation | EDC, HOBt, DMF, 24h, RT | 65% | 89% |
Q. How can researchers confirm the stereochemical integrity of the (2S)-configured propan-2-yl group?
- Analytical Techniques :
- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (80:20) to resolve enantiomers .
- Optical Rotation : Compare measured [α]D values with literature data for similar chiral carboxamides .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Primary Techniques :
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., tert-butyl singlet at δ 1.3 ppm, naphthalene aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution LC-QTOF-MS to verify molecular ion peaks (e.g., [M+H]+ calculated for C₃₀H₃₇N₃O₄S: 536.2584) .
- Advanced Confirmation :
- X-ray Diffraction : Resolve crystal structures to validate bond angles and torsional strain in the cyclohexane-carboxamide group .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., restricted rotation in the sulfamoyl group) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .
Q. What strategies optimize reaction yields in multi-step syntheses of structurally related carboxamides?
- Algorithmic Optimization :
- Bayesian Optimization : Systematically vary parameters (e.g., temperature, solvent ratio) using machine learning to maximize yield. A 2023 study achieved a 22% yield improvement in similar reactions .
- DoE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., coupling reagent stoichiometry) .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temp | 0–5°C | Prevents racemization |
| DMAP Catalyst | 0.1 eq | Reduces side reactions |
Q. How does the tert-butylsulfamoyl group influence the compound’s thermal stability?
- Thermogravimetric Analysis (TGA) :
- The tert-butyl group enhances stability, with decomposition onset at ~250°C (vs. 180°C for methyl analogs) .
- Mechanistic Insight :
- Steric hindrance from the tert-butyl moiety reduces susceptibility to hydrolysis, as shown in accelerated stability studies (40°C/75% RH, 6 months) .
Q. What computational approaches predict biological activity or binding modes of this compound?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to simulate interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed molecular ion peaks?
- Root Causes :
- Adduct Formation : Check for sodium/potassium adducts in LC-MS (e.g., [M+Na]+ = 559.2403) .
- Isotopic Patterns : Use isotopic abundance calculators (e.g., mMass) to distinguish between Cl/Br-containing impurities .
Q. Key Takeaways
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXORJHBZHLLTE-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















